molecular formula C8H10ClF2N B1461932 (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS No. 791098-81-2

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Cat. No. B1461932
CAS RN: 791098-81-2
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-NUBCRITNSA-N
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Description

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, commonly referred to as DFPC, is an organic compound that has been used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water, ethanol, and acetone. DFPC is a chiral compound, meaning it has two different forms, R and S, which have different properties and react differently in reactions. DFPC has been used in a variety of synthetic reactions and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Industrial Scale Production

  • An efficient synthesis and practical resolution process of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals like cinacalcet hydrochloride, has been described. The process includes the use of R-(−)-mandelic acid as a resolving agent and presents an effective method for maximizing the yield of the desired enantiomer (Mathad et al., 2011).

Biocidal and Corrosion Inhibition Properties

  • 2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Additionally, it possesses biofilm and corrosion inhibition properties, making it useful in various recirculating cooling water systems (Walter & Cooke, 1997).

Antiamoebic Activity in Medical Research

  • Research on chalcones possessing N-substituted ethanamine has shown significant antiamoebic activity. This includes the synthesis and evaluation of compounds against the HM1: IMSS strain of Entamoeba histolytica, indicating potential therapeutic applications (Zaidi et al., 2015).

Enzymatic Synthesis for Pharmaceutical Intermediates

  • A practical enzymatic process has been developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This process highlights the importance of biocatalysis in industrial applications, offering a green and environmentally sound method (Guo et al., 2017).

Biotransformation in Drug Synthesis

  • A novel whole-cell-mediated biocatalytic route has been used for the highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This method demonstrates the potential of biotransformation in the synthesis of valuable chiral intermediates for drug production (Miao et al., 2019).

Novel Synthesis Processes for Pharmaceuticals

  • The development of novel synthesis routes for drugs such as lorcaserin hydrochloride, an antiobesity drug, includes steps involving N-protection, N-alkylation, and chiral resolution. This process emphasizes the role of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride derivatives in the production of pharmaceuticals (Zhu et al., 2015).

properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGKZOWBCNPTI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660770
Record name (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

791098-81-2
Record name (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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